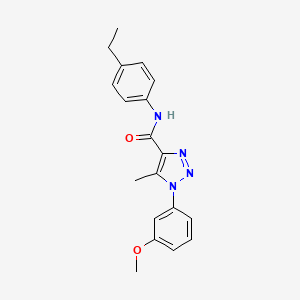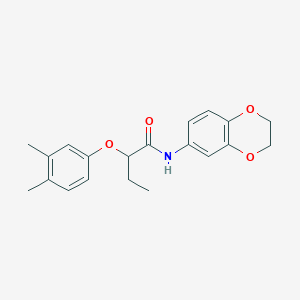![molecular formula C21H26N2O4 B4623299 3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)
3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Vue d'ensemble
Description
The compound "3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid" is a synthetic molecule that integrates a piperazine moiety with a bicyclic heptane structure, offering a unique framework for studying chemical properties and reactions. This compound's design allows for detailed exploration into its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves complex multi-step processes. For instance, Vorberg et al. (2017) describe the synthesis of bicyclo[3.2.0]heptane derivatives, showcasing the conformational locking of pharmacophores within the bicyclic core, providing insights into similar synthetic strategies that could apply to our compound of interest (Vorberg, Trapp, Carreira, & Müller, 2017).
Molecular Structure Analysis
The molecular structure of bicyclic compounds like the one under discussion is characterized by its conformational rigidity. This rigidity influences the spatial and directional fixation of pharmacophoric groups, crucial for interaction with biological targets. The X-ray crystal structures of similar molecules have revealed that these structures adopt boat-like conformations, largely unaffected by various substitution patterns, highlighting the intrinsic property of the bicyclic core (Vorberg et al., 2017).
Chemical Reactions and Properties
Bicyclic compounds undergo various chemical reactions, including [2+2]-photocycloaddition, which has been used to synthesize functionalized 3-azabicyclo[3.2.0]heptanes, indicating a method for generating bi- and tricyclic analogues of piperazine and other nitrogenous rings, which could be applied to the synthesis and functionalization of our compound of interest (Skalenko et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are pivotal for their application in material science and pharmaceuticals. These properties can be influenced by the molecular symmetry, as seen in compounds with bicyclic frameworks, where crystal packing, hydrogen bonding, and other intermolecular interactions play significant roles in defining these physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of bicyclic compounds in synthesis and drug design. For example, the facile methylation of the enolates of bicyclo[2.2.1]heptane-2,5-dione showcases the reactive nature and potential for modification of such bicyclic compounds, providing avenues for further functionalization and exploration of chemical diversity (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Advanced Building Blocks for Drug Discovery : A study by Skalenko et al. (2018) developed a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition. These compounds are easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, serving as advanced building blocks for drug discovery (Skalenko et al., 2018).
- Constrained Beta-proline Analogues : Armstrong et al. (2009) prepared 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in enantiopure form to assess its catalytic potential in aldol reactions, highlighting the influence of acid geometry on selectivity and demonstrating the compound's utility in organic synthesis (Armstrong et al., 2009).
Potential in Medicinal Chemistry
- Bridged Bicyclic Piperazines : Walker and Bedore (2012) described a concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes, important for creating bridged bicyclic piperazines in medicinal chemistry research due to their similar lipophilicity to piperazine (Walker & Bedore, 2012).
Catalytic and Synthetic Applications
- Synthesis of Δ2-Oxazines and Δ2-Thiazolines : Vorbrüggen and Krolikiewicz (1993) reported on the synthesis of Δ2-oxazolines, Δ2-oxazines, Δ2-thiazolines, and 2-substituted benzoxazoles from carboxylic acids and amino alcohols or amino mercaptans, showcasing the versatility of related compounds in synthesizing a wide range of heterocyclic structures (Vorbrüggen & Krolikiewicz, 1993).
Functionalization and Material Science
- Carbon Material Functionalization : Zhan et al. (2014) developed a novel carbon-based solid acid functionalized with NH2+ and SO3H groups, demonstrating its high reactivity and selectivity in esterification reactions. This illustrates the potential of chemical functionalization in material science and catalysis (Zhan et al., 2014).
Propriétés
IUPAC Name |
3-[4-(4-acetylphenyl)piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13(24)14-4-6-17(7-5-14)22-8-10-23(11-9-22)20(25)18-15-2-3-16(12-15)19(18)21(26)27/h4-7,15-16,18-19H,2-3,8-12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJCQZXLKHQWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C4CCC(C4)C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)
![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)
![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)
![1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)
![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)
![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)
![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)
![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)
